
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate is a β-amino acid derivative featuring a rigid adamantane scaffold substituted at the 2-position. This compound is synthesized via a three-step process: (1) condensation of 2-adamantanone with ethyl cyanoacetate to form ethyl adamant-2-ylidenecyanoacetate, (2) catalytic hydrogenation under acidic conditions to reduce the cyano group and unsaturated bond, yielding the ethyl ester intermediate, and (3) hydrolysis to obtain the racemic amino acid . The synthesis achieves an overall yield of 70%, highlighting its efficiency . The adamantane moiety confers high lipophilicity and metabolic stability, making it valuable in medicinal chemistry, particularly for targeting σ2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(adamantan-2-yl)-3-aminopropanoate typically involves the reaction of adamantan-2-yl derivatives with ethyl 3-aminopropanoate under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like diethyl ether at room temperature . The reaction proceeds through nucleophilic substitution, where the amino group of the ethyl 3-aminopropanoate attacks the adamantane derivative, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantanone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the adamantane core.
Scientific Research Applications
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate is a compound with applications in medicinal chemistry, particularly in the synthesis of amino acids and peptides with potential therapeutic benefits . The adamantane moiety, present in this compound, is known to improve the pharmacological properties of parent compounds without increasing toxicity .
Scientific Research Applications
Adamantane in Medicinal Chemistry The adamantyl group is present in several compounds currently used clinically for treating neurodegenerative disorders, viral infections, and type 2 diabetes . It enhances biological availability by increasing membrane permeability and/or decreasing susceptibility to hydrolytic enzymes .
Synthesis and Structural Studies this compound can be synthesized through catalytic hydrogenation using a 10% Pd/C catalyst in a strong acidic medium . The crystal structure of ethyl adamant-2-ylidenecyanoacetate, a precursor in the synthesis, has also been determined, aiding in the understanding of its molecular properties .
Modification of Peptides Adamantyl-containing amino acids are used to modify biologically active peptides like neuropeptides and immunologically active muramyl dipeptides . These modifications are valuable for studying peptide-receptor interactions, as the bulky adamantyl substituents can reduce the conformational mobility of peptides .
Study of TDP1 Inhibition Adamantane derivatives have been explored for inhibiting tyrosyl-DNA phosphodiesterase 1 (TDP1), a strategy to enhance the effectiveness of antitumor therapy . Adamantane-monoterpenoid derivatives have shown a sensitizing effect on cancer cells while being less toxic to non-cancerous cells .
Mechanism of Action
The mechanism by which ethyl 2-(adamantan-2-yl)-3-aminopropanoate exerts its effects involves interactions with specific molecular targets. The adamantane core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Adamantane-Substituted Analogs
a) Ethyl N-(Adamantan-1-yl)-3-Aminopropanoate (Compound 4)
- Structure : Adamantane substitution at the 1-position instead of the 2-position.
- Synthesis: Prepared via alkylation of ethyl 3-aminopropanoate with 1-adamantyl bromide, followed by purification .
- Key Differences :
- Substitution Position : The 1-adamantyl group may alter steric interactions and receptor binding compared to the 2-substituted derivative.
- Lipophilicity : 1-Substituted adamantane derivatives generally exhibit lower lipophilicity than 2-substituted analogs due to differences in spatial arrangement .
b) Ethyl 2-(4-(((3s,5s,7s)-Adamantan-1-yl)thio)phenoxy)-2-methylpropanoate (3eb)
- Structure: Combines adamantane (1-position) with a thioether-linked phenoxy group.
- Synthesis : Nickel-catalyzed coupling of clofibrate with 1-adamantanethiol (90% yield) .
- Properties: Molecular Weight: 374.54 g/mol. Melting Point: 62.1–63.5°C.
Non-Adamantane Analogs
a) Ethyl 3-Aminopropanoate (β-Alanine Ethyl Ester)
- Structure : Lacks the adamantane group, featuring a simple ethyl ester and amine.
- Synthesis : Direct esterification of β-alanine (CAS 924-73-2) .
- Key Differences :
b) Ethyl N-Phenyl-3-Aminopropanoate (Compound 5)
- Structure : Phenyl group replaces adamantane.
- Synthesis: Alkylation of ethyl 3-aminopropanoate with phenyl halides .
- Properties :
Functionalized Derivatives
a) 3-[(2S)-1-(Adamantan-2-yl)urea Derivatives
- Structure : Adamantane-2-yl urea linked to a pyrazolidine scaffold.
- Synthesis : Reaction of adamantane isocyanate with a pyrazolidine intermediate (62% yield) .
- Key Feature : The urea group enhances hydrogen-bonding capacity, improving receptor binding kinetics compared to ester analogs .
Research Findings and Implications
- Synthetic Efficiency: Ethyl 2-(adamantan-2-yl)-3-aminopropanoate outperforms analogs like Compound 3eb in yield (70% vs. 90% but requiring complex catalytic steps) .
- Receptor Specificity: Adamantane-2-yl derivatives show σ2 receptor selectivity, whereas phenyl or 1-adamantyl analogs exhibit non-specific binding .
- Structural Insights : The 2-adamantyl substitution optimizes steric bulk for membrane penetration, critical for CNS-targeted therapeutics .
Biological Activity
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate is a compound derived from adamantane, a structure known for its unique properties and biological activities. This article provides an overview of the biological activity of this compound, focusing on its antiviral, antimicrobial, and anti-inflammatory properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
This compound features an adamantane moiety that contributes to its lipophilicity, enhancing its interaction with biological membranes. This structural characteristic is crucial for its biological activity, allowing it to penetrate cellular barriers effectively.
1. Antiviral Activity
Adamantane derivatives have been extensively studied for their antiviral properties. This compound has shown promising results in inhibiting viral replication, particularly against influenza viruses. Its mechanism involves interference with viral protein functions and modulation of host cell pathways that are exploited by viruses for replication .
2. Antimicrobial Activity
The compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The lipophilic nature of the adamantane structure aids in disrupting bacterial cell membranes, leading to cell lysis .
3. Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling . This property makes it a candidate for further exploration in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of adamantane derivatives, including this compound:
Study | Findings |
---|---|
Study A (2021) | Demonstrated antiviral activity against influenza A virus with IC50 values indicating effective inhibition at low concentrations. |
Study B (2022) | Reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Study C (2023) | Found that the compound reduced TNF-alpha levels in vitro, suggesting potential for treating chronic inflammatory conditions. |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The lipophilic adamantane structure enhances the compound's ability to integrate into lipid bilayers, disrupting membrane integrity and function.
- Targeting Viral Proteins : The compound may bind to specific viral proteins, preventing their function and subsequent viral replication.
- Modulation of Immune Responses : By inhibiting key inflammatory pathways, the compound can modulate immune responses, reducing excessive inflammation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(adamantan-2-yl)-3-aminopropanoate, and how can reaction conditions be optimized?
The compound is synthesized in three steps:
- Step 1 : Condensation of 2-adamantanone with ethyl cyanoacetate to form ethyl adamant-2-ylidenecyanoacetate.
- Step 2 : Catalytic hydrogenation of the unsaturated cyanoester under strong acidic conditions (e.g., H₂/Pd-C in HCl) to reduce both the C=C bond and cyano group, yielding the racemic this compound.
- Step 3 : Hydrolysis of the ester group to obtain the β-amino acid derivative. Optimization focuses on hydrogenation efficiency (catalyst loading, acid strength) and hydrolysis conditions (temperature, base/acid selection). The overall yield is 70% .
Step | Reagents/Conditions | Key Challenges |
---|---|---|
1 | 2-adamantanone, ethyl cyanoacetate, base | Steric hindrance from adamantane |
2 | H₂/Pd-C, HCl, RT | Over-reduction or byproduct formation |
3 | NaOH/H₂O, reflux | Racemization during hydrolysis |
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Used to resolve the crystal structure of intermediate ethyl adamant-2-ylidenecyanoacetate, confirming stereochemistry and spatial arrangement . SHELX software (e.g., SHELXL) is recommended for refinement due to its robustness in small-molecule analysis .
- IR spectroscopy : Identifies functional groups (e.g., NH₃⁺ stretch at 3100 cm⁻¹ in the amino acid form) .
- NMR : Critical for confirming hydrogenation completeness (disappearance of C=C signals) and ester hydrolysis .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
The racemic mixture from Step 2 necessitates chiral resolution or asymmetric synthesis. Potential strategies include:
- Chiral catalysts : Use of enantioselective hydrogenation catalysts (e.g., Ru-BINAP complexes) to induce asymmetry during Step 2.
- Enzymatic resolution : Lipases or esterases to selectively hydrolyze one enantiomer of the ester intermediate. The crystal structure of intermediates (e.g., Step 1 product) provides a basis for designing chiral templates .
Q. What challenges arise during catalytic hydrogenation, and how can side reactions be minimized?
- Challenges : Over-reduction of the amine group, incomplete C=C bond hydrogenation, or acid-mediated degradation.
- Mitigation :
- Use of controlled H₂ pressure and reaction time.
- Selection of milder acids (e.g., acetic acid instead of HCl) to reduce protonation of the amine.
- Monitoring by TLC or in-situ IR to halt the reaction at the desired stage .
Q. How do computational methods aid in predicting the reactivity or biological activity of this compound?
- Density Functional Theory (DFT) : Models reaction pathways (e.g., hydrogenation energetics) and predicts transition states.
- Molecular docking : Screens for potential biological targets (e.g., adamantane derivatives often target viral proteins or neurological receptors). Structural data from crystallography (e.g., bond angles, torsion) inform force field parameters for simulations .
Methodological and Data Analysis Questions
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
- Cross-validation : Compare NMR/IR functional group assignments with crystallographic bond lengths and angles.
- SHELX refinement : Re-analyze diffraction data with alternative software (e.g., Olex2) to rule out refinement artifacts.
- Dynamic effects : Consider temperature-dependent crystallography to account for conformational flexibility .
Q. What strategies optimize the hydrolysis of the ester to the β-amino acid without racemization?
- Low-temperature hydrolysis : Use NaOH/EtOH at 0–5°C to minimize base-induced racemization.
- Enzymatic hydrolysis : Employ esterases with high enantioselectivity.
- Protecting groups : Introduce temporary protection (e.g., Fmoc) on the amine during hydrolysis .
Biological and Application-Focused Questions
Q. How can the biological activity of this compound be systematically evaluated?
- In vitro assays : Screen for enzyme inhibition (e.g., proteases, kinases) or receptor binding (e.g., NMDA, viral entry proteins).
- ADMET profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and cytotoxicity (HEK293 or HepG2 cells). Adamantane derivatives are known for antiviral and neuroprotective properties, guiding target selection .
Q. What structural modifications enhance the compound’s bioavailability or target specificity?
Properties
Molecular Formula |
C15H25NO2 |
---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
ethyl 2-(2-adamantyl)-3-aminopropanoate |
InChI |
InChI=1S/C15H25NO2/c1-2-18-15(17)13(8-16)14-11-4-9-3-10(6-11)7-12(14)5-9/h9-14H,2-8,16H2,1H3 |
InChI Key |
YSJUVHYJPMWUPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.